(3aS,4R,9bR)-4-(3-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(3-BROMOPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMOPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors could further enhance the production efficiency by allowing for better control of reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMOPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
4-(3-BROMOPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(3-BROMOPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial drug with a quinoline core.
Uniqueness
4-(3-BROMOPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of a bromophenyl group, a methoxy group, and a nitro group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H17BrN2O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(3-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H17BrN2O3/c1-25-17-10-13(22(23)24)9-16-14-6-3-7-15(14)18(21-19(16)17)11-4-2-5-12(20)8-11/h2-6,8-10,14-15,18,21H,7H2,1H3/t14-,15+,18+/m1/s1 |
InChI Key |
MZPRADALSUCTGP-VKJFTORMSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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